N-(Hex-5-yn-1-yl)thietan-3-amine
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Overview
Description
N-(Hex-5-yn-1-yl)thietan-3-amine is a chemical compound with the molecular formula C9H15NS. It is primarily used in industrial and scientific research applications, particularly as a building block in organic synthesis . This compound is not intended for medical or clinical use in humans or animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hex-5-yn-1-yl)thietan-3-amine typically involves the reaction of hex-5-yn-1-amine with a thietane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(Hex-5-yn-1-yl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thietane derivatives.
Substitution: Various substituted amines and thietane derivatives.
Scientific Research Applications
N-(Hex-5-yn-1-yl)thietan-3-amine is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Hex-5-yn-1-yl)thietan-3-amine involves its interaction with various molecular targets, such as enzymes and proteins. The compound can form covalent bonds with cysteine residues in proteins, leading to changes in protein function and activity. This interaction is often used to study the role of specific proteins in biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(hex-5-yn-1-yl)acetamide: Similar structure but contains a chloro group.
2-Fluoro-N-(hex-5-yn-1-yl)acrylamide: Contains a fluoro group and an acrylamide moiety.
N-(hex-5-yn-1-yl)ethenesulfonamide: Contains an ethenesulfonamide group
Uniqueness
N-(Hex-5-yn-1-yl)thietan-3-amine is unique due to its thietane ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable building block in organic synthesis and a useful tool in scientific research .
Properties
Molecular Formula |
C9H15NS |
---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
N-hex-5-ynylthietan-3-amine |
InChI |
InChI=1S/C9H15NS/c1-2-3-4-5-6-10-9-7-11-8-9/h1,9-10H,3-8H2 |
InChI Key |
VDQUQWOOOGIYQS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCNC1CSC1 |
Origin of Product |
United States |
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